molecular formula C22H15NO7 B3342382 4'-AMinoMethyl-6-FAM CAS No. 198546-45-1

4'-AMinoMethyl-6-FAM

Cat. No.: B3342382
CAS No.: 198546-45-1
M. Wt: 405.4 g/mol
InChI Key: XFKDGPVFYXJRQB-UHFFFAOYSA-N
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Description

4’-Aminomethyl-6-carboxyfluorescein is a derivative of fluorescein, a widely used fluorescent dye. This compound is known for its high absorptivity, excellent fluorescence quantum yields, and good water solubility. It is commonly used in various biological and chemical applications due to its ability to label and detect molecules with high sensitivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-aminomethyl-6-carboxyfluorescein typically involves the modification of fluorescein derivatives. One common method includes the reaction of fluorescein with aminomethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4’-aminomethyl-6-carboxyfluorescein involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality. The final product is then purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4’-Aminomethyl-6-carboxyfluorescein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the fluorescein core.

    Substitution: The aminomethyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of 4’-aminomethyl-6-carboxyfluorescein with modified functional groups, which can be used for different applications in research and industry.

Scientific Research Applications

4’-Aminomethyl-6-carboxyfluorescein is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cells, proteins, and nucleic acids.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules in clinical samples.

    Industry: Applied in the development of fluorescent sensors and markers for quality control and environmental monitoring.

Mechanism of Action

The mechanism by which 4’-aminomethyl-6-carboxyfluorescein exerts its effects is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it as fluorescence. This property allows it to be used as a marker or probe in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological assays.

Comparison with Similar Compounds

4’-Aminomethyl-6-carboxyfluorescein is unique due to its high fluorescence quantum yield and water solubility. Similar compounds include:

    Fluorescein isothiocyanate (FITC): Commonly used for labeling proteins.

    Carboxyfluoresceins (5-FAM and 6-FAM): Used for labeling peptides and oligonucleotides.

    Aminomethylfluorescein: Another derivative with similar applications but different functional groups.

These compounds share similar fluorescent properties but differ in their specific functional groups and applications, making 4’-aminomethyl-6-carboxyfluorescein a versatile and valuable tool in scientific research.

Properties

IUPAC Name

4'-(aminomethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO7/c23-9-13-17(25)6-5-16-19(13)29-18-8-11(24)2-4-15(18)22(16)14-3-1-10(20(26)27)7-12(14)21(28)30-22/h1-8,24-25H,9,23H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKDGPVFYXJRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115121
Record name 4′-(Aminomethyl)-3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198546-45-1
Record name 4′-(Aminomethyl)-3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198546-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(Aminomethyl)-3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-AMinoMethyl-6-FAM
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4'-AMinoMethyl-6-FAM
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Reactant of Route 6
4'-AMinoMethyl-6-FAM

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